![molecular formula C3H6ClNO2S B2648234 N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride CAS No. 1934421-30-3](/img/structure/B2648234.png)
N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride
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Overview
Description
“N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride” is a chemical compound with the CAS Number: 1934421-30-3 . It has a molecular weight of 155.6 and its IUPAC name is (methyl-(methylene)sulfinyl)carbamic chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H6ClNO2S/c1-8(2,7)5-3(4)6/h1H2,2H3,(H,5,6,7) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
- Application : Researchers have explored using this compound as a building block for bio-derived polycarbonates. By combining it with biorenewable isosorbide and CO2-derived dimethyl carbonate (DMC), they achieve eco-friendly synthesis. Ionic liquid (IL) catalysts play a crucial role in regulating the molecular weight of poly(isosorbide carbonate) (PIC). The [Emim]Br catalyst, for instance, enhances PIC molecular weight and glass transition temperature .
- Application : Researchers investigate the influence of oxo-additives (including carbamoyl chlorides) on polyolefin degradation kinetics and mechanisms. Understanding these processes helps improve plastic recycling and environmental impact .
- Application : In a study, synthetic compounds derived from this molecule exhibited significant antimicrobial activity. Further research could explore its potential as an antimicrobial agent .
- Application : Researchers have investigated its role in catalyzing polymerization reactions. Ionic liquids, such as [Emim]Br, activate the carbonyl carbon of DMC, leading to the synthesis of polycarbonates. Understanding the mechanism behind this dual-activation process is essential for designing efficient catalysts .
Polycarbonate Synthesis
Oxo-Additives for Polyolefin Degradation
Antimicrobial Activity
Catalysis and Polymerization
Safety and Hazards
properties
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]carbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c1-8(2,7)5-3(4)6/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDLTDFOVVRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)Cl)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl chloride |
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